![molecular formula C20H22FNO B2828645 (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone CAS No. 1797304-76-7](/img/structure/B2828645.png)
(3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone
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Overview
Description
(3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone, also known as FTOB, is a compound that has gained significant attention in the field of scientific research. It is a member of the azepane class of compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone is not yet fully understood. However, it has been suggested that (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone interacts with biological systems through hydrogen bonding, hydrophobic interactions, and π-π stacking. (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone has also been found to undergo photoinduced electron transfer, which may contribute to its fluorescence properties.
Biochemical and Physiological Effects:
(3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to selectively bind to proteins such as bovine serum albumin and lysozyme. (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone has also been found to interact with lipid membranes, causing changes in membrane fluidity and permeability. Additionally, (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
(3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone has several advantages for lab experiments. It is a highly fluorescent compound, making it easy to detect and quantify. (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone is also stable under a wide range of conditions, making it suitable for use in various biological systems. However, (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone. One area of interest is the development of (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone-based fluorescent probes for specific biomolecules. Another area of research is the use of (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone as a therapeutic agent for cancer and other diseases. Additionally, the synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone derivatives with improved properties could lead to new applications in biological imaging and sensing.
Synthesis Methods
The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone involves the reaction of 4-fluorophenylacetic acid with 1-(o-tolyl)azepan-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone as a white crystalline solid.
Scientific Research Applications
(3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone has been extensively studied for its potential use as a fluorescent probe for imaging biological systems. It has been found to exhibit high quantum yields and good photostability, making it an ideal candidate for imaging applications. (3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone has also been used as a molecular sensor to detect various analytes such as metal ions, amino acids, and proteins.
properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-15-6-2-3-8-19(15)20(23)22-13-5-4-7-17(14-22)16-9-11-18(21)12-10-16/h2-3,6,8-12,17H,4-5,7,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZCURXHSBNRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Fluorophenyl)azepan-1-yl)(o-tolyl)methanone |
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